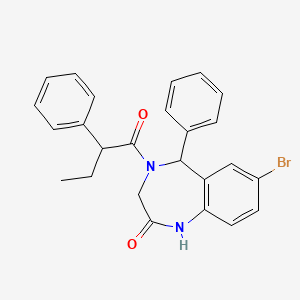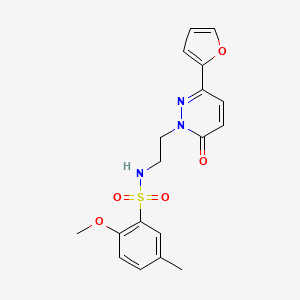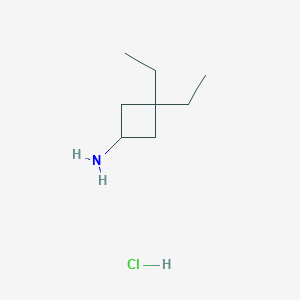![molecular formula C16H21NO3 B2877088 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide CAS No. 899962-87-9](/img/structure/B2877088.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide, also known as DNMDA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. DNMDA is a spirocyclic amide that is structurally similar to other compounds with known biological activity, such as spirocyclic lactams and spirocyclic ketones. In
Scientific Research Applications
Antiviral and Antibacterial Applications
Compounds resembling N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide have been evaluated for their antiviral and antibacterial activities. A study by Apaydın et al. (2020) developed a series of spirothiazolidinone derivatives showing significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of spiro compounds in antiviral drug development (Apaydın et al., 2020). Similarly, N-phenylbenzamide derivatives synthesized by Ji et al. (2013) demonstrated low micromolar activities against the Enterovirus 71, suggesting the promise of benzamide derivatives in combating viral infections (Ji et al., 2013).
Synthesis and Characterization of Novel Compounds
Research by Santos et al. (2000) on the nucleophilic ring opening of epoxides led to the formation of functionalized 2-oxaspiro[4.4]nonane derivatives, indicating the relevance of such compounds in the synthesis of bioactive molecules with potential pharmaceutical applications (Santos et al., 2000). Another study focused on the synthesis of vic-dioximes containing the 1,3-dioxolane ring, demonstrating the utility of these compounds in creating metal complexes that might have applications in catalysis or material science (Canpolat & Kaya, 2004).
Neurotoxicity and Environmental Impact
Corbel et al. (2009) examined the insect repellent DEET (N,N-Diethyl-3-methylbenzamide), revealing its inhibition of cholinesterase activity in both insect and mammalian nervous systems. This suggests that structural analogs could have neurotoxic effects, warranting careful evaluation when developing new repellents or neuroactive drugs (Corbel et al., 2009).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-5-4-6-13(9-12)15(18)17-10-14-11-19-16(20-14)7-2-3-8-16/h4-6,9,14H,2-3,7-8,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXYQKJHIACID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2877006.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2877010.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B2877013.png)


![benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2877019.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2877024.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2877025.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2877028.png)